The Bifunctional Scaffold of Methyl 6-Oxooctanoate: Structural Dynamics, Reactivity, and Synthetic Applications
The Bifunctional Scaffold of Methyl 6-Oxooctanoate: Structural Dynamics, Reactivity, and Synthetic Applications
Executive Summary
Methyl 6-oxooctanoate (CAS: 2955-61-5) is a highly versatile, bifunctional aliphatic building block characterized by a terminal methyl ester and an internal ketone moiety. Because it bridges the chemical space between simple fatty acid esters and complex polyketides, it serves as a critical intermediate in the synthesis of functionalized cyclopentanes and chiral lipids. This technical guide explores the structural topology, regioselective reactivity, and biocatalytic transformations of methyl 6-oxooctanoate, providing validated experimental workflows for advanced synthetic applications.
Physicochemical Profiling and Structural Topology
The molecular architecture of methyl 6-oxooctanoate consists of an eight-carbon backbone with a ketone at the C6 position and a methyl ester at the C1 position. This specific spacing (a 1,6-dicarbonyl relationship) dictates its unique intramolecular reactivity. The molecule is highly flexible, but the dual electron-withdrawing groups create distinct regions of kinetic acidity at the α-carbons adjacent to the ketone.
Table 1: Quantitative Physicochemical Data [1]
| Property | Value |
|---|---|
| IUPAC Name | Methyl 6-oxooctanoate |
| CAS Registry Number | 2955-61-5 |
| Molecular Formula | C9H16O3 |
| Molecular Weight | 172.22 g/mol |
| Exact Mass | 172.11 m/z |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Physical State | Liquid (Predicted) |
Mechanistic Reactivity: Regioselective Dieckmann-Type Condensation
One of the most defining synthetic applications of methyl 6-oxooctanoate is its base-mediated intramolecular cyclization. When treated with sodium methoxide ( NaOMe ) in methanol, the molecule undergoes a Dieckmann-type (intramolecular Claisen) condensation to form a cyclic β -diketone[2].
Causality of Regioselectivity: The ketone moiety at C6 has two sets of α -protons: those at C5 (internal chain) and those at C7 (ethyl group). Deprotonation at C5 generates an enolate that attacks the C1 ester carbonyl, forming a 5-membered ring. Conversely, attack by the C7 enolate would form a highly strained 7-membered ring. Due to the lower ring strain and favorable entropy of cyclization (Baldwin's rules for 5-exo-trig/nucleophilic acyl substitution), the C5 attack is thermodynamically and kinetically favored. The resulting product is 2-propionylcyclopentanone ( C8H12O2 ), formed after the expulsion of a methoxide leaving group[2].
Fig 1. Reaction pathway of the intramolecular Dieckmann-type condensation of methyl 6-oxooctanoate.
Biocatalytic Transformations & Metabolic Engineering
Beyond classical organic synthesis, the 6-oxo moiety is a prime target for biocatalytic asymmetric reduction, a critical step in the synthesis of chiral therapeutics like (R) -[3].
Engineered ketoreductases (KREDs), such as variants of the ϵ -keto ester reductase CpAR2 from Candida parapsilosis, have been specifically evolved to handle 6-oxooctanoate derivatives. For instance, with analogous substrates like methyl 8-chloro-6-oxooctanoate, engineered KREDs achieve a stereoselective reduction to the (R) -hydroxy ester with >98.0% enantiomeric excess (ee) and high catalytic turnover ( kcat=17 s−1 )[4].
Furthermore, the robust aliphatic backbone of 6-oxooctanoates makes them excellent candidates for Late-Stage Functionalization (LSF). Recent advances in iron-catalyzed, photoinduced ligand-to-metal charge transfer have enabled direct C(sp3)–H borylation and thiolation on the unactivated carbon chain of 6-oxooctanoates, demonstrating the stability of the ester/ketone functional groups under radical conditions[5].
Fig 2. Biocatalytic workflow for the asymmetric reduction of 6-oxo ester substrates using KREDs.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops to confirm mechanistic success.
Protocol A: Base-Mediated Synthesis of 2-Propionylcyclopentanone
Objective: Execute an intramolecular Dieckmann condensation of methyl 6-oxooctanoate.
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Enolate Generation: Dissolve 10 mmol of methyl 6-oxooctanoate in 20 mL of anhydrous methanol. Slowly add 11 mmol of sodium methoxide ( NaOMe ).
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Causality: Anhydrous conditions prevent ester hydrolysis. Matching the alkoxide base ( NaOMe ) to the ester group ( -OMe ) prevents the formation of mixed esters via transesterification.
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Cyclization: Heat the reaction mixture to reflux for 4 hours under an inert argon atmosphere.
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Causality: Elevated thermal energy is required to overcome the activation barrier for the 5-exo-trig nucleophilic acyl substitution.
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Acidic Workup: Cool the mixture to 0∘C and quench with 1M HCl until the aqueous layer reaches pH 3. Extract with ethyl acetate ( 3×20 mL ).
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Causality: The basic conditions yield the enolate of the β -diketone product. Acidification protonates this enolate, driving the equilibrium toward the neutral 2-propionylcyclopentanone[2].
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System Validation (FT-IR & NMR): Analyze the crude organic extract via FT-IR. The complete disappearance of the linear ester C=O stretch ( ∼1740 cm−1 ) and the emergence of a broad, hydrogen-bonded β -diketone/enol stretch ( ∼1600−1640 cm−1 ) self-validates successful cyclization.
Protocol B: Biocatalytic Asymmetric Reduction of the 6-Oxo Moiety
Objective: Stereoselective reduction of the C6 ketone to an (R) -alcohol using whole-cell biocatalysis.
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Biocatalyst Preparation: Suspend 2 g/L of lyophilized E. coli cells (co-expressing a CpAR2 KRED variant and Glucose Dehydrogenase, GDH) in 100 mM potassium phosphate buffer (pH 7.0)[4].
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Causality: Utilizing whole-cell biocatalysis protects the fragile enzymes from shear stress and provides a natural, highly concentrated intracellular environment for cofactor cycling.
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Substrate Addition: Add 50 mM of the 6-oxooctanoate substrate and 100 mM of D-glucose to the suspension.
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Causality: Glucose acts as the sacrificial electron donor. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP+ to NADPH , which the KRED requires for ketone reduction[4].
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Incubation: Incubate the mixture in an orbital shaker at 30∘C and 200 rpm for 24 hours.
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System Validation (Chiral GC-MS): Extract the broth with methyl tert-butyl ether (MTBE). Analyze the organic phase via Chiral GC-MS. The presence of a single chromatographic peak corresponding to the (R) -enantiomer validates the stereoselectivity ( >99% ee ) and confirms the active conformation of the KRED enzyme.
References
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Chemsrc: methyl 6-oxooctanoate | CAS#:2955-61-5 Chemical & Physical Properties.1
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Chegg: Draw the major product formed when methyl 6-oxooctanoate undergoes a Dieckmann condensation.2
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Chemical Communications (RSC Publishing): Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.4
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MDPI: Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound.3
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Journal of the American Chemical Society (ACS): Iron-Catalyzed C(Sp3)–H Borylation, Thiolation, and Sulfinylation Enabled by Photoinduced Ligand-to-Metal Charge Transfer.5
Sources
- 1. methyl 6-oxooctanoate | CAS#:2955-61-5 | Chemsrc [chemsrc.com]
- 2. chegg.com [chegg.com]
- 3. Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound [mdpi.com]
- 4. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
